molecular formula C4H12N2O B3060783 4-Hydrazinylbutan-1-ol CAS No. 84157-94-8

4-Hydrazinylbutan-1-ol

Cat. No. B3060783
CAS RN: 84157-94-8
M. Wt: 104.15 g/mol
InChI Key: FQKGONKJQQBWKD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Hydrazinylbutan-1-ol can be represented by the InChI code 1S/C4H12N2O/c5-6-3-1-2-4-7/h6-7H,1-5H2 . This indicates that the compound contains 4 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

4-Hydrazinylbutan-1-ol is a yellow to brown sticky oil to semi-solid substance . It has a molecular weight of 104.15 g/mol . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Hydrazinylbutan-1-ol plays a role in the synthesis of various heterocyclic compounds. For instance, it can participate in reactions leading to the formation of 3-(het)aryl-6,7-dihydro-5H-[1,2,4]-triazolo[3,4-a][2]benzazepines, which are of interest due to their potential pharmacological properties. Such reactions typically involve the cyclization of hydrazine derivatives with benzhydrazide or heteroarene carboxylic acid hydrazides, yielding compounds with varied yields depending on the specific conditions and substrates used (Glushkov et al., 2021).

Conformational Studies and Internal Hydrogen Bonding

4-Hydrazinylbutan-1-ol and its derivatives, like 4-fluorobutan-1-ol, have been studied for their conformational behavior and internal hydrogen bonding capabilities in gaseous states. These studies are crucial for understanding the molecular structures and potential interactions in various phases, which can inform applications ranging from material science to biological systems (Trætteberg et al., 2001).

Fluorescent Probes for Biological and Environmental Applications

Compounds derived from 4-hydrazinylbutan-1-ol have been utilized in the development of fluorescent probes for detecting hydrazine in biological and environmental samples. These probes, through intramolecular charge transfer mechanisms, can specifically sense hydrazine, enabling applications like the quantitative determination of hydrazine in water systems and fluorescence imaging in biological contexts (Zhu et al., 2019).

Total Synthesis of Complex Natural Products

4-Hydrazinylbutan-1-ol is instrumental in the total synthesis of complex molecules such as (-)-4-Hydroxyzinowol, which is known for its inhibition of P-glycoprotein, a protein associated with multi-drug resistance in cancer treatment. The synthesis of such molecules from 4-hydrazinylbutan-1-ol showcases the compound's utility in constructing intricate molecular architectures with significant biological relevance (Todoroki et al., 2014).

Nanotechnology and Agriculture

In the realm of nanotechnology and agriculture, 4-hydrazinylbutan-1-ol derivatives have been explored for developing nanoparticle-based systems for the sustained release of agricultural chemicals. Such systems can enhance the efficiency of fungicides, reduce environmental toxicity, and improve the delivery of bioactive compounds to plants, demonstrating the compound's versatility in advanced agricultural applications (Campos et al., 2015).

Safety and Hazards

4-Hydrazinylbutan-1-ol is classified as a dangerous substance. It has hazard statements H225, H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-hydrazinylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O/c5-6-3-1-2-4-7/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKGONKJQQBWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473354
Record name 1-Butanol, 4-hydrazino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinylbutan-1-ol

CAS RN

84157-94-8
Record name 1-Butanol, 4-hydrazino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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